molecular formula C4H3F5O2 B3050697 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride CAS No. 2794-15-2

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride

Cat. No.: B3050697
CAS No.: 2794-15-2
M. Wt: 178.06 g/mol
InChI Key: GFWUIZGXMCMESE-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is a fluorinated organic compound with the molecular formula C₄H₃F₅O₂ and a molecular weight of 178.057 g/mol . It is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride typically involves the reaction of carbonyl fluoride (COF₂) with perfluoromethyl ether (CF₃OCH₃) under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride involves its interaction with nucleophiles, leading to the substitution of fluorine atoms. The compound’s high electronegativity and reactivity make it a valuable reagent in various chemical transformations .

Biological Activity

2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride is a fluorinated compound with significant implications in various biological and chemical research fields. Its unique structure, characterized by the presence of fluorine and methoxy groups, enhances its reactivity and stability, making it a valuable tool in the synthesis of biologically active molecules.

This compound is known for its ability to undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions are pivotal in the development of fluorinated pharmaceuticals and other biologically relevant compounds.

Reaction Type Description Common Reagents
OxidationForms fluorinated carboxylic acidsKMnO4, CrO3
ReductionConverts to fluorinated alcohols or aldehydesLiAlH4, NaBH4
SubstitutionReplaces methoxy group with other functional groupsNucleophiles like amines or thiols

The mechanism by which this compound exerts its biological effects is primarily through its interactions with molecular targets. The fluorinated groups enhance the compound's stability and reactivity, allowing it to modulate enzyme activity and influence metabolic pathways. This property makes it a candidate for drug development aimed at improving bioavailability and metabolic stability of therapeutic agents.

Biological Applications

Research indicates that this compound is utilized in several biological contexts:

  • Enzyme Interactions : It has been shown to affect enzyme activity by acting as a substrate or inhibitor in various biochemical pathways.
  • Drug Development : The incorporation of fluorinated groups into drug candidates can enhance their pharmacokinetic properties. Studies have explored its potential in developing drugs that require improved metabolic stability.
  • Synthesis of Analogues : It serves as a precursor for synthesizing fluorinated analogs of biologically active molecules, allowing researchers to study the effects of fluorination on biological activity .

Case Studies

  • Fluorinated Pharmaceuticals : A study highlighted the use of this compound in synthesizing fluorinated analogs of existing drugs. These analogs demonstrated improved bioavailability and reduced metabolic degradation compared to their non-fluorinated counterparts.
  • Enzyme Modulation : In vitro experiments indicated that this compound could modulate the activity of specific enzymes involved in metabolic pathways. For instance, it was found to inhibit certain dehydrogenases, affecting energy metabolism in cells.

Research Findings

Recent studies have focused on understanding the toxicological aspects and biological implications of fluoride compounds. Notably:

  • Toxicity Studies : Research has shown that excessive exposure to fluoride can lead to cytotoxic effects on various cell types. For example, sodium fluoride (NaF), a related compound, has been shown to inhibit mitochondrial function and ATP generation in platelets, suggesting potential implications for wound healing and tissue regeneration when used topically .
  • Fluoride Interaction with Cells : Investigations into how fluoride compounds interact with cellular mechanisms have revealed that they can disrupt normal cellular functions by affecting mitochondrial energy production and increasing reactive oxygen species (ROS) levels .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-3-methoxypropanoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F5O2/c1-11-4(8,9)3(6,7)2(5)10/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWUIZGXMCMESE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(C(=O)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10546681
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2794-15-2
Record name 2,2,3,3-Tetrafluoro-3-methoxypropanoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10546681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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